molecular formula C20H21ClN2O5S B2569945 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034529-31-0

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2569945
CAS No.: 2034529-31-0
M. Wt: 436.91
InChI Key: ACCUAFVIRPQMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-chloro-substituted benzo[f][1,4]oxazepin-3-one core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The oxazepine ring is fused to a benzene ring, with a ketone group at position 3 and a chlorine substituent at position 5. Attached to the nitrogen at position 4 is an ethyl group, which is further linked to a propanamide moiety modified with a phenylsulfonyl group. The compound’s unique combination of a sulfonyl group and a chloro-oxazepine scaffold distinguishes it from simpler amides or heterocycles .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c21-16-6-7-18-15(12-16)13-23(20(25)14-28-18)10-9-22-19(24)8-11-29(26,27)17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUAFVIRPQMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the core benzo[f][1,4]oxazepine structure. Here’s a general synthetic route:

  • Formation of the Benzo[f][1,4]oxazepine Core:

    • Starting with a chloro-substituted benzoic acid derivative, the compound undergoes cyclization in the presence of appropriate catalysts and solvents to form the oxazepine ring.

    • Oxidation and reduction steps are carefully controlled to maintain the integrity of the ring structure while introducing the necessary functional groups.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

  • Reduction: Reduction to amines using reducing agents such as lithium aluminium hydride.

  • Substitution: Nucleophilic or electrophilic substitution to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

  • Catalysts: Palladium on carbon (Pd/C), copper(I) iodide.

Major Products Formed

  • Oxidation reactions may lead to ketones or carboxylic acids.

  • Reduction reactions typically yield primary or secondary amines.

  • Substitution reactions produce various derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide finds applications in:

  • Chemistry: As a building block in organic synthesis and drug development.

  • Biology: Investigated for its potential antimicrobial and anticancer activities.

  • Medicine: Explored for its therapeutic properties in treating various diseases.

  • Industry: Used in the development of novel materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: Binds to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: Interferes with signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as heterocyclic rings , sulfonamide/amide groups , or chlorinated aromatic systems .

Heterocyclic Core Modifications

(a) Dihydrobenzo[b][1,4]oxazin Derivatives

describes a compound synthesized from 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid, which shares a six-membered dihydro-oxazin ring fused to a benzene ring. Additionally, the absence of a sulfonamide group limits its similarity in electronic properties .

(b) Dihydrobenzo[b][1,4]dioxin Derivatives

Compound 7 from , (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide , contains a dihydrobenzo[b][1,4]dioxin ring. Unlike the target compound’s oxazepine, this structure features two oxygen atoms in the heterocycle, creating a more polarizable system. The acrylamide side chain in compound 7 may confer distinct reactivity compared to the sulfonamide-propanamide group in the target molecule .

Sulfonamide/Amide Functional Groups

(a) Hydroxamic Acids and Amides

lists several hydroxamic acids (e.g., compounds 6–10) and amides (e.g., N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide). These compounds share the amide backbone but lack the fused heterocyclic system.

(b) Sulfonamide-Containing Chromenones

The patent in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which includes a sulfonamide group linked to a chromenone-pyrazolopyrimidine scaffold. While this compound shares sulfonamide functionality with the target, its tricyclic chromenone system differs significantly from the chloro-oxazepine core, likely leading to divergent pharmacokinetic profiles .

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzo[f][1,4]oxazepin-3-one 7-Cl, phenylsulfonyl-propanamide Sulfonamide, ketone Enzyme inhibition, CNS targets
Dihydrobenzo[b][1,4]oxazin derivative Benzo[b][1,4]oxazin Acetic acid, phenyl-oxadiazole Amide, oxadiazole Synthetic intermediate
Compound 7 () Benzo[b][1,4]dioxin Hydroxyphenyl, acrylamide Amide, hydroxyl, methoxy Anti-inflammatory
Hydroxamic acids () Linear amide/hydroxamate Cycloalkyl, chlorophenyl Hydroxamic acid, amide Antioxidant, metalloenzyme inhibition
Chromenone-sulfonamide () Chromenone-pyrazolopyrimidine Fluoro-phenyl, methylbenzenesulfonamide Sulfonamide, fluorophenyl Kinase inhibition

Research Findings and Mechanistic Insights

  • Bioactivity: The target compound’s chloro-substituted oxazepine may enhance binding to hydrophobic pockets in proteins, while the sulfonamide group could mimic endogenous carboxylates or phosphates, enabling competitive inhibition .
  • Synthetic Challenges : Unlike the hydroxamic acids in (synthesized via straightforward amidation), the target compound requires multi-step functionalization of the oxazepine core, as seen in ’s use of cesium carbonate for nucleophilic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.